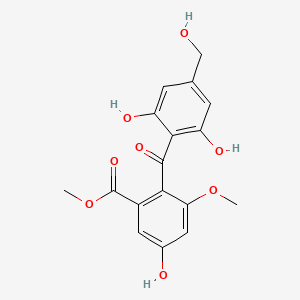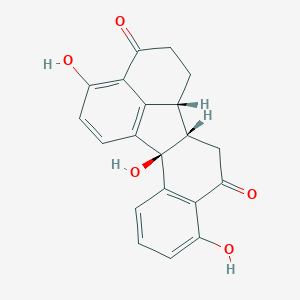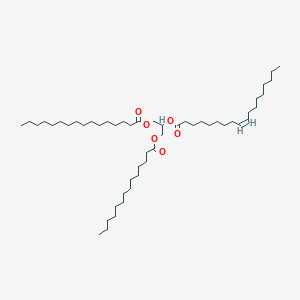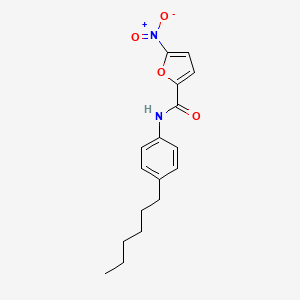
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
描述
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid is a chemically modified fatty acid where specific hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers. For instance, the synthesis of methyl 16-trideuteriohexadecanoate, a compound with a deuterium substitution at a specific position in the fatty acid chain, is closely related to the compound of interest .
Synthesis Analysis
The synthesis of compounds similar to 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid involves multi-step chemical reactions. For example, the synthesis of methyl 16-trideuteriohexadecanoate starts with methyl 7-oxo-16-heptadecenoate. The oxo group is reduced using sodium cyanoborohydride, and the CD3 group is introduced by reduction with lithium aluminum deuteride. This process involves the reduction of the ester group to the alcohol, followed by the conversion of the derived mesylate. Finally, the carboxyl group is formed by oxidative cleavage of the double bond .
Molecular Structure Analysis
The molecular structure of 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid would be characterized by the presence of three methyl groups and a trideuteriomethyl group along a hexadecanoic acid backbone. The presence of deuterium would be expected to influence the physical and chemical properties of the molecule due to the isotope effect. The structure can be elucidated using techniques such as NMR and MS, as demonstrated in the characterization of related compounds .
Chemical Reactions Analysis
The chemical reactions involving 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid would likely be influenced by the presence of the deuterium atoms. Deuterium is known to form stronger bonds than hydrogen, which can affect reaction rates and pathways. The compound's reactivity would also be affected by the presence of the methyl groups, which can either activate or deactivate certain positions on the fatty acid chain for further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid would be unique due to the presence of deuterium and the additional methyl groups. These modifications can impact the acid's melting point, boiling point, solubility, and stability. The presence of deuterium could also affect the compound's spectroscopic properties, making it distinguishable from its non-deuterated analogs. Similar compounds have been studied for their potential as materials for aliphatic polyesters, suggesting that 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid could also have applications in this area due to its modified physical properties .
作用机制
Phytanic Acid-d3, also known as 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid, is a deuterated form of Phytanic Acid . It plays a significant role in various biochemical processes and has a unique mechanism of action.
Target of Action
Phytanic Acid and its metabolites have been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) . These receptors play a crucial role in regulating genes involved in lipid metabolism.
Mode of Action
Phytanic Acid exerts its effects primarily through its interaction with its targets, PPAR-alpha and RXR. It acts as a ligand for these receptors, influencing the expression of genes relevant to lipid metabolism . Furthermore, Phytanic Acid displays protonophoric action and causes membrane leakage to H+ due to membrane deformation .
Biochemical Pathways
Phytanic Acid undergoes a process known as alpha-oxidation . This process occurs in the peroxisome of the cell, a membrane-bound organelle responsible for the breakdown of many molecules, including fatty acids and amino acids . The alpha-oxidation pathway involves a series of enzymatic reactions that ultimately lead to the breakdown of Phytanic Acid into pristanic acid .
Pharmacokinetics
Phytanic Acid-d3 is intended for use as an internal standard for the quantification of Phytanic Acid . It is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources
Result of Action
Phytanic Acid has been linked to neurotoxic effects in tissues and cultured brain cells, primarily through the disruption of mitochondrial energy homeostasis . It also induces oxidative stress in brain and heart mitochondria, generation of superoxides, mitochondrial depolarization, and cell death in neuronal cells .
Action Environment
Phytanic Acid enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . The metabolic byproduct of phytol is Phytanic Acid, which is then oxidized by the ruminal microbiota and some marine species . Therefore, dietary habits and the presence of certain microbiota can influence the action, efficacy, and stability of Phytanic Acid.
属性
IUPAC Name |
7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-VPYROQPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytanic acid-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)



![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)
![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)